2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione
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Overview
Description
Synthesis Analysis
I found information on the synthesis of 2-Amino-4-chlorophenol , which might be a precursor in the synthesis of your compound. The structure was prepared by the reaction of 4-aminobenzoic acid and 2-aminothiophenol in polyphosphoric acid using microwave irradiation .
Molecular Structure Analysis
The molecular structure of a related compound, N-(4-Amino-2-chlorophenyl)phthalimide, has been analyzed . The compound has a molecular weight of 272.69 and its linear formula is C14H9ClN2O2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, N-(4-Amino-2-chlorophenyl)phthalimide, have been analyzed . It’s a solid with a slightly yellow color. It’s soluble in DMSO but insoluble in water .
Mechanism of Action
Target of Action
Similar compounds such as 2-(4-aminophenyl)benzothiazole have been found to inhibit cancer cell growth, particularly against breast, colon, and ovarian cell lines .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to inhibit cell growth, particularly in cancer cells .
Biochemical Pathways
Based on the antitumor activity of similar compounds, it can be inferred that it may affect pathways related to cell growth and proliferation .
Pharmacokinetics
Similar compounds have been found to have good solubility in dmso , which may impact their bioavailability.
Result of Action
Based on the antitumor activity of similar compounds, it can be inferred that it may result in the inhibition of cell growth, particularly in cancer cells .
Action Environment
Similar compounds have been found to have good solubility in dmso , which may suggest that the solvent environment could influence the compound’s action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-6-7(11)2-3-9(8)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIQKZZBVIWJBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione |
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